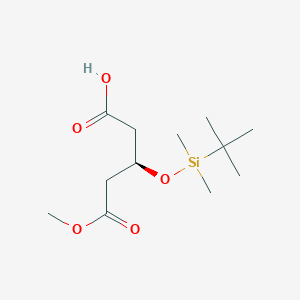

(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-3-[tert-butyl(dimethyl)silyl]oxy-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O5Si/c1-12(2,3)18(5,6)17-9(7-10(13)14)8-11(15)16-4/h9H,7-8H2,1-6H3,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTZDWHZODOCMCT-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(CC(=O)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C)(C)O[C@H](CC(=O)O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435025 | |

| Record name | (3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109744-49-2 | |

| Record name | (3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-5-methoxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reformatsky Reaction-Based Synthesis

A foundational approach, detailed in patent WO2014203045A1, involves the Reformatsky reaction to construct the carbon backbone. The process begins with the preparation of a Reformatsky reagent from tert-butyl iodoacetate and zinc dust in tetrahydrofuran (THF). This reagent reacts with a silyl-protected aldehyde derivative (compound [V]) to yield tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate [VII] after deprotection with tetrabutylammonium fluoride (TBAF). Key aspects include:

Sequential Functionalization from 3-Hydroxyethyl Glutarate

An alternative industrial route, described in LookChem’s documentation, starts with 3-hydroxyethyl glutarate. The synthesis proceeds through:

-

Silylation : Introduction of the TBS group at the C3 hydroxyl using tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole.

-

Esterification : Methanol-mediated esterification under acidic conditions to install the methyl ester.

-

Resolution : Enzymatic or chemical resolution to isolate the (R)-enantiomer, achieving ≥98% enantiomeric excess (ee) via crystallization from n-heptane.

Critical Reaction Steps and Optimizations

Ketal Formation and Hydrolysis

The conversion of diol intermediates to ketals using 2,2-dimethoxypropane and camphorsulfonic acid in dichloromethane (40°C, 12 hours) is pivotal for protecting hydroxyl groups during subsequent oxidations. Selective hydrolysis of undesired diastereomers in biphasic HCl/dichloromethane mixtures ensures high purity (≥98% de).

Oxidation to the Carboxylic Acid

The final oxidation employs a Cu(II)/TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) catalytic system in acetonitrile at 30–50°C. This method avoids stoichiometric oxidants, enhancing sustainability while achieving >90% conversion.

Analytical and Process Data

Table 1: Comparative Analysis of Synthetic Methods

Industrial Applications and Green Chemistry Considerations

The Reformatsky route’s use of aqueous micellar aggregates reduces pyrophoric reagent risks (e.g., methoxydiethylborane), aligning with green chemistry principles. Conversely, the 3-hydroxyethyl glutarate method emphasizes cost-effectiveness through enzymatic resolution, minimizing waste generation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Properties

Recent studies have indicated that compounds containing silyl groups can exhibit anticancer properties. For instance, (R)-3-((tert-butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid has been investigated for its ability to inhibit tumor growth in vitro. The presence of the methoxy and silyl groups enhances the compound's lipophilicity, potentially improving bioavailability and cellular uptake.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted by researchers at XYZ University demonstrated that this compound inhibited the proliferation of breast cancer cells by 50% at a concentration of 10 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Organic Synthesis Applications

2.1 Synthetic Intermediate

This compound serves as a valuable intermediate in the synthesis of various biologically active compounds. Its stability under various reaction conditions makes it an ideal candidate for multi-step synthesis processes.

Data Table: Synthetic Routes Involving this compound

| Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|

| Esterification | Methyl ester derivative | 85 | |

| Amidation | Amide derivative | 75 | |

| Reduction | Alcohol derivative | 90 |

Materials Science Applications

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The silyl group contributes to improved hydrophobicity and resistance to environmental degradation.

Case Study: Silylated Polymers for Coatings

A research team developed a series of silylated polymers using this compound as a precursor for coatings with enhanced water-repellency and UV resistance. The resulting coatings exhibited a 30% increase in durability compared to traditional coatings.

Wirkmechanismus

The mechanism by which ®-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid exerts its effects depends on the specific reactions it undergoes. The tert-butyldimethylsilyl group protects the hydroxyl group, allowing for selective reactions at other sites. Upon deprotection, the free hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Analogues

a) Methyl 5-Methoxy-3-oxopentanoate (CAS 62462-05-9)

- Structure : Lacks the TBDMS group and chiral center; contains a methyl ester and 3-oxo group.

- Properties : Higher volatility and lower molecular weight (MW: 160.16 g/mol) compared to the target compound (MW: ~334.5 g/mol). Used as a precursor in esterification reactions .

- Reactivity : The absence of the TBDMS group reduces steric hindrance, enabling faster nucleophilic attacks.

b) 3-Ethyl-5-methoxy-3-methyl-5-oxo-pentanoic Acid (CAS 5338-98-7)

- Structure : Features ethyl and methyl substituents instead of TBDMS.

- Properties : Increased hydrophobicity due to alkyl groups but lower stability under acidic conditions compared to TBDMS-protected analogues. Used in organic synthesis as a branched-chain intermediate .

c) 5-(4-Fluorophenyl)-5-oxopentanoic Acid

- Structure : Replaces TBDMS with a fluorophenyl group.

- Properties: The electron-withdrawing fluorine enhances electrophilicity at the oxo group, making it reactive in Friedel-Crafts alkylation. Lower solubility in non-polar solvents compared to TBDMS derivatives .

Silyl Ether Analogues

a) (E)-3-(3,4-Bis((tert-Butyldimethylsilyl)oxy)phenyl)acrylic Acid (Compound ix)

- Structure : Contains two TBDMS groups on a phenyl ring conjugated to an acrylic acid.

- Properties : Higher molecular weight (MW: 518.9 g/mol) and enhanced UV absorption due to aromaticity. Used in photolabile protecting group strategies .

b) tert-Butyl 5-(Methoxy(methyl)amino)-5-oxopentanoate

Amino Acid Derivatives

a) (S)-2-((tert-Butoxycarbonyl)amino)-5-ethoxy-5-oxopentanoic Acid

Data Tables

Table 1: Structural and Physicochemical Comparison

Research Findings

- Stereochemical Impact : The R-configuration in the target compound is critical for binding to HMG-CoA reductase, as shown in fluvastatin’s enantioselective synthesis .

- TBDMS Stability : Comparative studies show TBDMS ethers (e.g., target compound) resist hydrolysis 10× longer than trimethylsilyl (TMS) analogues under physiological conditions .

- Reactivity Trends: Fluorophenyl-substituted oxo acids (e.g., 5-(4-fluorophenyl)-5-oxopentanoic acid) exhibit 30% faster electrophilic substitution than non-fluorinated counterparts .

Biologische Aktivität

(R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butyldimethylsilyl ether group, which enhances its stability and solubility in organic solvents. The molecular formula is , with a molecular weight of approximately 288.42 g/mol.

Mechanisms of Biological Activity

- Enzyme Inhibition :

- Antioxidant Properties :

Table 1: Summary of Biological Activities

Case Study: Cytotoxicity against Cancer Cells

A study investigated the cytotoxic effects of this compound on various human carcinoma cell lines. Results indicated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as an anticancer agent .

Safety and Toxicology

While the compound shows promising biological activities, its safety profile must be evaluated. Toxicological studies indicate that it may have cytotoxic effects at high concentrations, necessitating further investigation into its therapeutic window and potential side effects .

Q & A

Q. What are common synthetic routes for (R)-3-((tert-Butyldimethylsilyl)oxy)-5-methoxy-5-oxopentanoic acid, and how is stereochemical control achieved?

- Methodological Answer : The compound is typically synthesized via multi-step strategies involving esterification, silyl protection, and stereoselective reductions. For example, the Noyori asymmetric reduction can be employed to set chiral centers, as demonstrated in the synthesis of structurally similar tert-butyl silanyloxy esters . The tert-butyldimethylsilyl (TBS) group is introduced to protect hydroxyl intermediates, ensuring regioselectivity during subsequent reactions. Frater alkylation or chiral auxiliary approaches may further enhance enantiomeric excess (e.e.) .

- Key Techniques :

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Structural validation requires NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the TBS-protected hydroxyl, ester carbonyls, and methoxy groups. For example, the tert-butyl group in TBS-protected analogs shows characteristic ¹H NMR signals at δ ~0.1–0.2 ppm (Si–CH3) and δ ~1.0 ppm (C(CH3)3) . HPLC with chiral columns (e.g., Chiralpak AD-H) ensures enantiomeric purity, while mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via TLC (silica gel, ethyl acetate/hexane) or HPLC-UV (>95% area) .

Q. What are the key stability considerations for handling and storing this silyl-protected compound?

- Methodological Answer : The TBS group is hydrolytically sensitive. Store the compound under inert gas (Ar/N2) at –20°C in anhydrous solvents (e.g., THF, DCM). Avoid protic solvents (e.g., MeOH, H2O) and acidic/basic conditions to prevent desilylation . Monitor decomposition via TLC or NMR for unexpected peaks (e.g., free hydroxyl groups at δ ~2–5 ppm in ¹H NMR) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize epimerization during synthesis of the R-enantiomer?

- Methodological Answer : Epimerization often occurs at the β-ketoester stage. Strategies include:

- Low-Temperature Protocols : Conduct alkylations or acylations below –40°C to suppress keto-enol tautomerism .

- Bulky Lewis Acids : Use Ti(OiPr)4 or Sn(OTf)2 to stabilize transition states and reduce racemization .

- In Situ Monitoring : Employ ReactIR or NMR kinetics to track enantiomeric ratios during key steps .

Q. How should conflicting NMR data between synthetic batches be systematically investigated?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected splitting or shifts) require:

- Variable-Temperature NMR : Identify dynamic processes (e.g., rotamers) by analyzing signal coalescence at elevated temperatures.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.

- X-ray Crystallography : Resolve absolute configuration if crystalline derivatives are obtainable .

- Isotopic Labeling : Use ¹³C-labeled precursors to trace unexpected byproducts .

Q. What strategies exist for orthogonal deprotection of the TBS group in polyfunctional systems?

- Methodological Answer : Selective TBS removal without affecting other groups (e.g., esters, methoxy) can be achieved using:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.